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Compound of Interest

Compound Name: Ixazomib Impurity 1

Cat. No.: B601153

Abstract

This application note details a stability-indicating Ultra-Performance Liquid Chromatography
(UPLC) method for the separation, identification, and quantification of Ixazomib and its
process-related and degradation impurities. Ixazomib, an oral proteasome inhibitor, is
susceptible to degradation under various stress conditions, making a robust analytical method
crucial for ensuring its quality, safety, and efficacy. The described method is rapid, sensitive,
and specific, making it suitable for quality control and stability studies of Ixazomib in bulk drug
and pharmaceutical formulations.

Introduction

Ixazomib (marketed as Ninlaro®) is a second-generation, orally bioavailable proteasome
inhibitor approved for the treatment of multiple myeloma. The chemical structure of Ixazomib
contains a boronic acid moiety, which is crucial for its biological activity but also susceptible to
degradation. Regulatory agencies require comprehensive impurity profiling to ensure the safety
and quality of pharmaceutical products. Therefore, a validated, stability-indicating analytical
method is essential to monitor and control impurities in Ixazomib. This document provides a
detailed protocol for a UPLC method capable of separating Ixazomib from its known impurities
and degradation products generated under forced degradation conditions.

Experimental
Instrumentation and Consumables
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e UPLC System: A UPLC system equipped with a photodiode array (PDA) detector or a UV
detector.

e Mass Spectrometer (Optional but Recommended): A high-resolution mass spectrometer
(HRMS) for peak identification and characterization.

e Column: A suitable reversed-phase UPLC column (e.g., C18, 1.7 um particle size). A specific
example is a Waters Acquity UPLC BEH C18 column.

» Software: Chromatography data acquisition and processing software (e.g., Empower).
e Solvents: HPLC or UPLC grade acetonitrile, methanol, and water.

e Reagents: Formic acid, hydrochloric acid, sodium hydroxide, hydrogen peroxide.

Chromatographic Conditions

A validated UPLC method for the analysis of Ixazomib and its impurities is summarized below.
This method is based on established and published analytical procedures.[1][2]
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Parameter

Condition

Column

Waters Acquity UPLC BEH C18, 1.7 um, 2.1 x
100 mm

Mobile Phase A

0.1% Formic acid in Water

Mobile Phase B

0.1% Formic acid in Acetonitrile

Gradient Elution

A time-based gradient should be optimized for
the separation of all relevant impurities. A typical
gradient might start at a low percentage of
Mobile Phase B, ramp up to a high percentage
to elute all compounds, and then return to initial

conditions for re-equilibration.

Flow Rate 0.3 mL/min
Injection Volume 1-5puL
Column Temperature 40 °C

Detection Wavelength

UV detection at a wavelength optimized for

Ixazomib and its impurities (e.g., 270 nm).

Run Time

Approximately 10-15 minutes, sufficient to elute
all impurities and the active pharmaceutical
ingredient (API).

Standard and Sample Preparation

o Standard Solution: Prepare a stock solution of Ixazomib reference standard in a suitable

diluent (e.g., a mixture of acetonitrile and water). Prepare working standards by diluting the

stock solution to the desired concentration for calibration curves and system suitability

checks.

o Sample Solution: Prepare the sample solution by dissolving the Ixazomib drug substance or

the contents of a capsule in the diluent to achieve a target concentration.

o Impurity Spiked Sample: For method development and validation, a sample solution spiked

with known impurities is prepared to demonstrate the separation capability of the method.
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Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of the
analytical method.[1][3] Ixazomib is subjected to various stress conditions to induce
degradation.

Stress Conditions:
e Acid Hydrolysis: 2N HCI at 90°C for 9 hours.[3]

Base Hydrolysis: 1.0N NaOH at 70°C for 30 minutes.[3]

Oxidative Degradation: 0.5% v/v hydrogen peroxide at room temperature for 3 hours.[3]

Thermal Degradation: 70°C for 24 hours.[3]

Photolytic Degradation: Exposure to UV light for 24 hours.[1][3]

Water Hydrolysis: 90°C for 12 hours.[3]

After exposure to the stress conditions, the samples are diluted with the diluent and analyzed
by the UPLC method. The chromatograms are examined for the appearance of degradation
products and the decrease in the peak area of Ixazomib.

Results and Discussion

The UPLC method described provides excellent separation of Ixazomib from its potential
impurities and degradation products. The principal degradation pathways for Ixazomib have
been identified as oxidative deboronation and hydrolysis of the amide bond.[1]

Quantitative Data Summary

The following table summarizes the typical retention times and mass-to-charge ratios (m/z) for
Ixazomib and some of its known impurities. The exact values may vary slightly depending on
the specific UPLC system and conditions used.
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Retention Time (min)
Compound ) [M+H]+ (m/z)
(Approximate)

) To be determined )
Impurity A ) Varies
experimentally

) To be determined ]
Impurity B ) Varies
experimentally

] To be determined ]
Impurity C ] Varies
experimentally

) To be determined ]
Ixazomib ) Varies
experimentally

Method Validation

The analytical method should be validated according to ICH guidelines.[3] The validation
parameters include:

» Specificity: The ability of the method to unequivocally assess the analyte in the presence of
components that may be expected to be present, such as impurities, degradants, and matrix
components.

o Linearity: The ability of the method to obtain test results that are directly proportional to the
concentration of the analyte.

e Accuracy: The closeness of the test results obtained by the method to the true value.

» Precision: The degree of agreement among individual test results when the method is
applied repeatedly to multiple samplings of a homogeneous sample.

» Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a
sample that can be detected and quantified, respectively, with acceptable precision and
accuracy.

o Robustness: The capacity of the method to remain unaffected by small, but deliberate
variations in method parameters.
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Conclusion

The UPLC method presented in this application note is a robust, sensitive, and specific method
for the analysis of Ixazomib and its impurities. It is suitable for routine quality control testing and
for stability studies of Ixazomib drug substance and drug product. The method's ability to
separate the active ingredient from its degradation products makes it a valuable tool in drug
development and manufacturing.

Protocols
Protocol 1: Preparation of Mobile Phases
e Mobile Phase A (0.1% Formic Acid in Water): Add 1 mL of formic acid to 1 L of UPLC-grade

water. Mix well and degas.

» Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1 mL of formic acid to 1 L of UPLC-
grade acetonitrile. Mix well and degas.

Protocol 2: Preparation of Standard and Sample
Solutions

o Diluent: Prepare a mixture of acetonitrile and water (e.g., 50:50 v/v).

¢ Ixazomib Standard Stock Solution (e.g., 100 ug/mL): Accurately weigh about 10 mg of

Ixazomib reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and
dilute to volume with the diluent.

o Working Standard Solution (e.g., 10 pg/mL): Dilute 10 mL of the Standard Stock Solution to
100 mL with the diluent.

o Sample Solution (e.g., 100 pg/mL of Ixazomib): Accurately weigh a quantity of the sample
(bulk drug or formulation) equivalent to about 10 mg of Ixazomib and transfer it to a 100 mL
volumetric flask. Add about 70 mL of diluent, sonicate for 10 minutes to dissolve, and then
dilute to volume with the diluent.

Protocol 3: UPLC System Operation and Data
Acquisition
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e Set up the UPLC system with the column and mobile phases as described in the
"Chromatographic Conditions" table.

o Equilibrate the column with the initial mobile phase composition for at least 15 minutes or
until a stable baseline is achieved.

o Perform a blank injection (diluent) to ensure the system is clean.

 Inject the standard solution to check for system suitability (e.g., retention time, peak area,
tailing factor).

« Inject the sample solutions and any control samples.
e Acquire the data for the specified run time.

o After the analysis, wash the column with a high percentage of the organic mobile phase and
then store it in an appropriate solvent.

Visualizations
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Caption: Workflow for UPLC analysis of Ixazomib impurities.
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Caption: Forced degradation study workflow for Ixazomib.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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